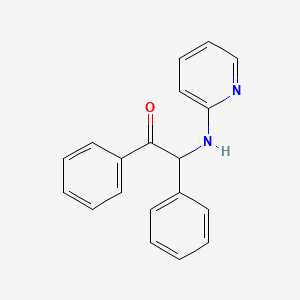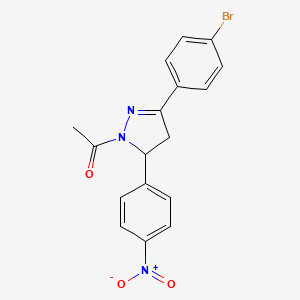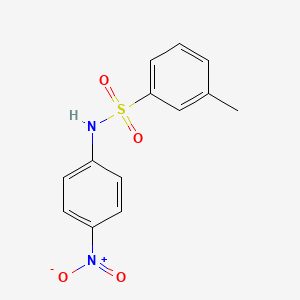
dimethyl 1-(1-adamantyl)-4-(2-isopropoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
描述
Synthesis Analysis
The synthesis of related dihydropyridine compounds often involves multicomponent reactions, including the Hantzsch condensation reaction. For instance, dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate has been synthesized via a Hantzsch condensation reaction under microwave irradiation, showcasing a method that might be analogous to synthesizing the compound (Wenwen Zhang et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of such compounds involves examining the arrangement of atoms within the molecule and how this structure influences the compound's properties and reactivity. The molecular hybrids of pyridine and adamantane, for example, have been investigated for their unique structural features and potential biological activities, providing insights into the structural intricacies of these compounds (U. Kalita et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of the molecule can be inferred from studies on similar structures. Adamantylation of pyridine derivatives, for instance, reveals the reactivity of the adamantane moiety when introduced to pyridine rings, leading to various substituted products under different conditions (V. A. Shadrikova et al., 2015). Such reactions underscore the chemical versatility of molecules incorporating adamantane and pyridine structures.
Physical Properties Analysis
The physical properties of dihydropyridine derivatives, including solubility, melting point, and stability, are crucial for their practical application and handling. These properties are influenced by the specific substituents on the dihydropyridine core and their molecular interactions. Studies on similar molecules provide a basis for understanding these aspects, although specific data for the compound would require targeted research.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemicals, are essential for understanding the molecule's behavior in different environments. The synthesis and characterization of related compounds, such as aliphatic alpha-dithiones and their reactions with various reagents, offer insights into the chemical behavior and potential reactivity patterns of similar molecules (Y. Ono et al., 2003).
属性
IUPAC Name |
dimethyl 1-(1-adamantyl)-4-(2-propan-2-yloxyphenyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO5/c1-17(2)34-24-8-6-5-7-21(24)25-22(26(30)32-3)15-29(16-23(25)27(31)33-4)28-12-18-9-19(13-28)11-20(10-18)14-28/h5-8,15-20,25H,9-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBNLQYGYRBVQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)C34CC5CC(C3)CC(C5)C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromophenyl)butanamide](/img/structure/B4014964.png)
![4-(4-isopropylphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4014977.png)


![10-acetyl-11-(4-chlorophenyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4015013.png)

![N-[3-(1-azepanylsulfonyl)phenyl]-4-chloro-N-(difluoromethyl)benzenesulfonamide](/img/structure/B4015026.png)
![2-methoxyethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4015041.png)
![1-(3-methoxybenzoyl)-4-[4-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B4015048.png)
![N-(1-{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B4015054.png)
![N-(2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-(4-fluorophenyl)ethanediamide](/img/structure/B4015055.png)
